molecular formula C11H19ClN4O B1379536 2-(2-Amino-6-(piperidin-4-yl)pyrimidin-4-yl)ethanol hydrochloride CAS No. 1316217-50-1

2-(2-Amino-6-(piperidin-4-yl)pyrimidin-4-yl)ethanol hydrochloride

Cat. No. B1379536
M. Wt: 258.75 g/mol
InChI Key: RWRDXXFJCKRXIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H14N4/c10-8-3-6-12-9(13-8)7-1-4-11-5-2-7/h3,6-7,11H,1-2,4-5H2,(H2,10,12,13) .

Scientific Research Applications

Synthesis and Antibacterial Activity

2-(2-Amino-6-(piperidin-4-yl)pyrimidin-4-yl)ethanol hydrochloride and its derivatives have been synthesized and studied for their antibacterial properties. For instance, derivatives of this compound have been synthesized through condensation and cyclization reactions under microwave irradiation, and their structures have been confirmed through spectral data. These compounds have demonstrated significant antibacterial activity, marking their potential use in antimicrobial treatments (Merugu, Ramesh, & Sreenivasulu, 2010).

Synthesis and Microbial Studies

Various derivatives of 2-(2-Amino-6-(piperidin-4-yl)pyrimidin-4-yl)ethanol hydrochloride have been synthesized using benzothiazole and p-acetamidobenzenesulfonyl chloride. These derivatives have been explored for their antibacterial and antifungal activities, indicating their potential in antimicrobial drug development (Patel & Agravat, 2007).

Pharmaceutical Research

This compound and its analogs have been investigated in pharmaceutical research, especially focusing on their inhibitory activities. For example, certain derivatives have been identified as competitive inhibitors of fatty acid amide hydrolase, indicating their potential in the treatment of neuropathic pain and other neurological disorders (Keith et al., 2014).

Anticancer and Analgesic Properties

Derivatives of this compound have been synthesized and screened for their analgesic and anticancer properties. They have shown good analgesic and antiparkinsonian activities, comparable to known drugs like Valdecoxib and Benzatropine (Amr, Maigali, & Abdulla, 2008).

properties

IUPAC Name

2-(2-amino-6-piperidin-4-ylpyrimidin-4-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O.ClH/c12-11-14-9(3-6-16)7-10(15-11)8-1-4-13-5-2-8;/h7-8,13,16H,1-6H2,(H2,12,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRDXXFJCKRXIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=NC(=C2)CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Amino-6-(piperidin-4-yl)pyrimidin-4-yl)ethanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Amino-6-(piperidin-4-yl)pyrimidin-4-yl)ethanol hydrochloride
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2-(2-Amino-6-(piperidin-4-yl)pyrimidin-4-yl)ethanol hydrochloride
Reactant of Route 3
2-(2-Amino-6-(piperidin-4-yl)pyrimidin-4-yl)ethanol hydrochloride
Reactant of Route 4
2-(2-Amino-6-(piperidin-4-yl)pyrimidin-4-yl)ethanol hydrochloride
Reactant of Route 5
2-(2-Amino-6-(piperidin-4-yl)pyrimidin-4-yl)ethanol hydrochloride
Reactant of Route 6
2-(2-Amino-6-(piperidin-4-yl)pyrimidin-4-yl)ethanol hydrochloride

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